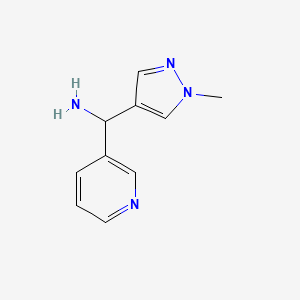

(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Methyl-1H-pyrazol-4-YL)(pyridin-3-YL)methanamine” is a chemical compound with the molecular formula C9H9N3. It has an average mass of 159.188 Da and a monoisotopic mass of 159.079651 Da .

Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrazole ring attached to a pyridine ring via a methanamine bridge . The compound has 3 hydrogen bond acceptors, no hydrogen bond donors, and 1 freely rotating bond .

Physical and Chemical Properties Analysis

“this compound” has a density of 1.1±0.1 g/cm3, a boiling point of 306.1±25.0 °C at 760 mmHg, and a flash point of 138.9±23.2 °C . It also has a polar surface area of 31 Å2 and a molar refractivity of 48.8±0.5 cm3 .

Scientific Research Applications

Ambient-Temperature Synthesis Techniques :

- A novel synthesis method for similar compounds was developed, demonstrating the ambient-temperature synthesis of (E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine. This method achieved an 81% yield and was characterized by various spectroscopy techniques (Becerra, Cobo, & Castillo, 2021).

Coordination Chemistry and Ligand Applications :

- Derivatives of pyrazolylpyridines, closely related to the queried compound, have been used as ligands in coordination chemistry. These derivatives offer both advantages and challenges compared to terpyridines, with applications including luminescent lanthanide compounds for biological sensing (Halcrow, 2005).

Photocytotoxic Properties in Biological Applications :

- Certain iron(III) complexes involving related compounds exhibit photocytotoxic properties in red light, making them potential candidates for cellular imaging and treatment applications in oncology. These complexes have shown effectiveness against various cancer cell lines (Basu et al., 2014).

Photoreactions and Proton Transfer :

- Studies on derivatives like 2-(1H-pyrazol-5-yl)pyridine revealed the capability of these compounds to exhibit various types of photoreactions and proton transfers, which could have implications in photochemistry and molecular physics (Vetokhina et al., 2012).

Anticancer and Antimicrobial Properties :

- Novel heterocyclic compounds incorporating pyrazolines and pyridines have been synthesized and studied for their anticancer and antimicrobial properties, suggesting potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Catalytic Applications in Chemistry :

- Compounds like 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and used in catalytic applications, demonstrating good activity and selectivity (Roffe et al., 2016).

Complex Chemistry and Crystal Structures :

- New mononuclear complexes with 2-(5-methyl-1H-pyrazol-3-yl)pyridine have been synthesized, characterized, and studied for their crystal structures and photoluminescent properties (Zhu et al., 2014).

Iron(III) Complexes for Tumor Targeting :

- Iron(III) complexes of pyridoxal Schiff bases, containing similar structural motifs, have been created for enhanced cellular uptake with selectivity and remarkable photocytotoxicity. These complexes show potential for tumor targeting and treatment (Basu et al., 2015).

Mechanism of Action

Target of Action

Pyrazole derivatives have been found to bind with high affinity to multiple receptors , and they are known for their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives interact with their targets, leading to changes in cellular processes . The compound may inhibit or activate its targets, leading to downstream effects.

Biochemical Pathways

It’s known that pyrazole derivatives can affect various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Pharmacokinetics

It’s known that the lipophilicity of similar compounds can be modulated to resolve issues related to direct inhibition (di) of cytochrome p450 (cyp) isoforms .

Result of Action

It’s known that pyrazole derivatives can have diverse biological activities, which could lead to various cellular and molecular effects .

Properties

IUPAC Name |

(1-methylpyrazol-4-yl)-pyridin-3-ylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-14-7-9(6-13-14)10(11)8-3-2-4-12-5-8/h2-7,10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUIRTOISXUJNHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C(C2=CN=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-methoxyphenethyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2745956.png)

![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B2745957.png)

![3-[4-(2-Chloropyridine-3-amido)phenyl]propanoic acid](/img/structure/B2745958.png)

![4-(diethylsulfamoyl)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2745962.png)

![5-(2,3-dihydro-1H-inden-5-yl)-1-(3-(trifluoromethyl)phenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2745963.png)

![N-(3-methoxyphenyl)-2-((4-(3-methoxyphenyl)-3H-benzo[b][1,4]diazepin-2-yl)thio)acetamide](/img/structure/B2745964.png)

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-4-methoxybenzamide](/img/structure/B2745965.png)

![3-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indazole](/img/structure/B2745968.png)

![N'-(4-Ethylphenyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2745969.png)

![2-(3,4-dimethoxyphenyl)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2745972.png)

![N-butyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2745976.png)